molecular formula C16H14F3NO B2548802 3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]benzamide CAS No. 895701-96-9

3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]benzamide

Cat. No. B2548802
CAS RN: 895701-96-9
M. Wt: 293.289
InChI Key: LTCNLZFCSGSJKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-N-[4-(trifluoromethyl)phenyl]benzamide, also known as DMF-TFPB, is a synthetic compound used in various scientific and industrial applications. It is a colorless, odorless, crystalline solid that is soluble in organic solvents and has a melting point of 97-98°C. DMF-TFPB is a versatile molecule that can be used for a variety of purposes, including as a synthetic intermediate in organic synthesis and as a catalyst in various chemical reactions. It has also been used as a reagent in the synthesis of organic compounds and as a solvent for the extraction of organic compounds from aqueous solutions.

Scientific Research Applications

Mitosis Inhibition in Plant Cells

A study conducted by Merlin et al. (1987) on a series of benzamides, including compounds closely related to 3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]benzamide, demonstrated potent and selective inhibition of mitosis in plant cells at very low concentrations. This finding is significant for agricultural research, particularly in the development of herbicides and understanding plant cell division mechanisms (Merlin et al., 1987).

Anti-Tubercular Activity

Nimbalkar et al. (2018) synthesized a series of benzamide derivatives evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. These compounds exhibited promising activity, highlighting the potential of benzamide derivatives in developing new anti-tubercular agents (Nimbalkar et al., 2018).

Enzyme Inhibition for Medicinal Chemistry

Saeed et al. (2015) reported on the synthesis and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. These compounds were screened for their ability to inhibit human recombinant alkaline phosphatase and ecto-5′-nucleotidase, demonstrating potential applications in drug discovery and medicinal chemistry (Saeed et al., 2015).

Development of Highly Soluble Polyamides

Liu et al. (2002) focused on the synthesis of new aromatic diamines substituted with a trifluoromethyl group in the side chain, used to prepare polyimides with good solubility in organic solvents. These materials are significant for applications requiring high-performance polymers with excellent solubility and thermal stability (Liu et al., 2002).

Sensing and Capture of Picric Acid

Vishnoi et al. (2015) synthesized a fluorescent chemo-sensor for highly selective and remarkable fluorescence quenching in the presence of picric acid. This work contributes to the development of selective sensors for detecting explosives and environmental monitoring (Vishnoi et al., 2015).

properties

IUPAC Name

3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO/c1-10-7-11(2)9-12(8-10)15(21)20-14-5-3-13(4-6-14)16(17,18)19/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCNLZFCSGSJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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